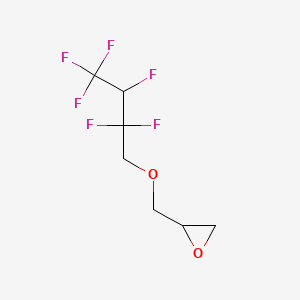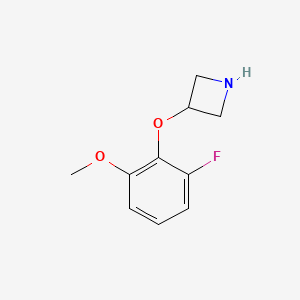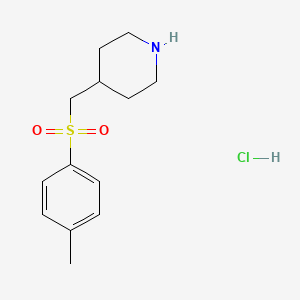![molecular formula C12H9Li B12081020 Lithium, [1,1'-biphenyl]-2-yl- CAS No. 55365-18-9](/img/structure/B12081020.png)
Lithium, [1,1'-biphenyl]-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [1,1’-biphenyl]-2-yl- is an organolithium compound that features a lithium atom bonded to a biphenyl structure. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the preparation of other organolithium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium, [1,1’-biphenyl]-2-yl- typically involves the reaction of biphenyl with lithium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C12H10+2Li→LiC12H9+H2
Industrial Production Methods
In an industrial setting, the production of lithium, [1,1’-biphenyl]-2-yl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically conducted at elevated temperatures to ensure complete conversion of biphenyl to the desired organolithium compound.
Chemical Reactions Analysis
Types of Reactions
Lithium, [1,1’-biphenyl]-2-yl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and biphenyl.
Reduction: Can reduce certain organic compounds, acting as a strong base.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen.
Reduction: Often involves reactions with halogenated compounds or other electrophiles.
Substitution: Commonly uses reagents such as alkyl halides or carbonyl compounds under anhydrous conditions.
Major Products Formed
Oxidation: Lithium oxide and biphenyl.
Reduction: Various reduced organic compounds.
Substitution: New organolithium compounds or substituted biphenyl derivatives.
Scientific Research Applications
Lithium, [1,1’-biphenyl]-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium, [1,1’-biphenyl]-2-yl- involves its ability to act as a strong nucleophile and base. The lithium atom in the compound is highly reactive and can readily form bonds with electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound can initiate or facilitate chemical reactions by donating electrons or abstracting protons.
Comparison with Similar Compounds
Similar Compounds
Lithium biphenyl: Another organolithium compound with similar reactivity but different structural properties.
Lithium phenyl: A simpler organolithium compound with a single phenyl group.
Lithium naphthyl: An organolithium compound with a naphthalene structure.
Uniqueness
Lithium, [1,1’-biphenyl]-2-yl- is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in complex organic synthesis and industrial applications where specific reactivity patterns are required.
Properties
| 55365-18-9 | |
Molecular Formula |
C12H9Li |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
lithium;phenylbenzene |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-9H;/q-1;+1 |
InChI Key |
GXVDJZSTYOFXTJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC=CC=[C-]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)


![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)



